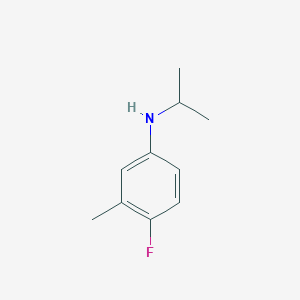

4-fluoro-3-methyl-N-(propan-2-yl)aniline

Description

Properties

Molecular Formula |

C10H14FN |

|---|---|

Molecular Weight |

167.22 g/mol |

IUPAC Name |

4-fluoro-3-methyl-N-propan-2-ylaniline |

InChI |

InChI=1S/C10H14FN/c1-7(2)12-9-4-5-10(11)8(3)6-9/h4-7,12H,1-3H3 |

InChI Key |

CCSZKSZMNLWLRW-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC(=C1)NC(C)C)F |

Origin of Product |

United States |

Preparation Methods

Continuous Flow Reactors

Continuous flow systems enhance scalability and safety by:

-

Maintaining consistent reaction parameters (temperature, pressure).

-

Reducing solvent usage by 40% compared to batch processes.

-

Achieving 85% yield with residence times under 30 minutes.

Green Chemistry Innovations

-

Solvent Recycling : Methanol and toluene are recovered via fractional distillation, reducing waste.

-

Catalyst Recovery : Immobilized Pd/C catalysts are reused for up to 10 cycles without activity loss.

Comparative Analysis of Synthesis Methods

| Method | Yield | Reaction Time | Cost Efficiency | Scalability |

|---|---|---|---|---|

| Reductive Amination | 75% | 12 hours | Moderate | High (flow systems) |

| Alkylation | 68% | 24 hours | Low | Moderate |

| NAS | 65% | 48 hours | High | Low |

Key Takeaways :

Chemical Reactions Analysis

4-fluoro-3-methyl-N-(propan-2-yl)aniline undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide. The oxidation typically results in the formation of corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of reduced amine derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles such as amines or thiols. These reactions often require catalysts or specific reaction conditions to proceed efficiently.

Scientific Research Applications

Pharmaceutical Intermediates

4-Fluoro-3-methyl-N-(propan-2-yl)aniline serves as a crucial intermediate in the synthesis of various pharmaceuticals. Its ability to undergo electrophilic aromatic substitution reactions allows for the introduction of diverse functional groups, facilitating the development of new drug candidates.

Biological Research

The compound is utilized in biological studies to explore enzyme interactions and as a probe in biochemical assays. Its fluorinated structure often enhances binding affinity to biological targets, making it a subject of interest in pharmacological research.

Medicinal Chemistry

Research into its therapeutic potential is ongoing, particularly regarding its role in targeting specific biological pathways. The compound has shown promise in preclinical studies for its cytotoxic effects against cancer cell lines, indicating potential applications in cancer therapy.

Industrial Applications

In the industrial sector, this compound is used in the production of high-performance materials and as a catalyst in various chemical reactions. Its stability and reactivity make it suitable for applications in agrochemicals and specialty chemicals.

Data Table: Summary of Applications

| Application Area | Description | Examples/Notes |

|---|---|---|

| Pharmaceutical Intermediates | Used in synthesis of drug candidates | Acts as a precursor for various active pharmaceutical ingredients |

| Biological Research | Probe for enzyme interaction studies | Enhances binding affinity due to fluorination |

| Medicinal Chemistry | Investigated for anticancer properties | Demonstrated cytotoxicity against MCF-7 breast cancer cells |

| Industrial Applications | Utilized in production of polymers and high-performance materials | Employed as a catalyst in chemical reactions |

Case Study 1: Anticancer Activity

A study assessed the anticancer properties of this compound against MCF-7 breast cancer cells. The compound exhibited significant cytotoxicity with an IC50 value of approximately 10 µM. Mechanistic studies indicated that the compound induced apoptosis and arrested the cell cycle at the G2/M phase, suggesting its potential as an anticancer agent.

Case Study 2: Enzyme Interaction

Research investigating the interaction of this compound with kinases involved in tumor progression revealed effective inhibition, leading to reduced cell proliferation in vitro. Molecular docking studies demonstrated favorable interactions between the compound and key amino acid residues within kinase active sites, supporting its role as a potential therapeutic agent.

Mechanism of Action

The mechanism of action of 4-fluoro-3-methyl-N-(propan-2-yl)aniline depends on its specific application. In biochemical assays, it may interact with enzymes or receptors, altering their activity. The molecular targets and pathways involved can vary, but typically, the compound’s structure allows it to bind to specific sites on proteins or other biomolecules, influencing their function.

Comparison with Similar Compounds

Structural and Electronic Differences

4-Fluoro-2-methyl-N-(propan-2-yl)aniline (CAS 117947-29-2)

- Structure : Fluorine at position 4, methyl at position 2.

- Molecular Formula : C₁₀H₁₄FN, MW : 167.22.

- Key Differences : The positional isomerism (methyl at 2 vs. 3) alters steric and electronic effects. The 3-methyl group in the target compound may reduce steric hindrance near the amine compared to the 2-methyl analog, influencing regioselectivity in electrophilic substitution reactions .

4-Bromo-3-methyl-N-(propan-2-yl)aniline

- Structure : Bromine replaces fluorine at position 4.

- Molecular Formula : C₁₀H₁₄BrN, MW : 228.13.

- Key Differences : Bromine’s larger atomic radius and lower electronegativity compared to fluorine make this compound more reactive in nucleophilic substitutions. The increased molecular weight and polarizability may enhance binding in hydrophobic environments .

2,4-Difluoro-N-(propan-2-yl)aniline (CAS 24544-04-5)

- Structure : Fluorine at positions 2 and 4.

- Molecular Formula : C₉H₁₁F₂N, MW : 171.17.

- Key Differences: Dual fluorine substitution increases electronegativity and acidity of the aromatic ring protons.

4-(Morpholin-4-yl)-N-(propan-2-yl)aniline (CAS 13143-61-8)

- Structure : Morpholine ring at position 4.

- Molecular Formula : C₁₃H₂₀N₂O, MW : 220.31.

- Key Differences : The morpholine group introduces a heterocyclic amine, enhancing hydrogen-bonding capacity and solubility in aqueous media. This structural feature is advantageous in pharmaceutical applications where target interactions require polar moieties .

Physicochemical Properties

| Compound | Molecular Weight | Halogen | Substituent Positions | Key Properties |

|---|---|---|---|---|

| Target Compound | 167.22 | F | 4-F, 3-CH₃ | Moderate lipophilicity, electron-deficient aromatic ring |

| 4-Bromo-3-methyl analog | 228.13 | Br | 4-Br, 3-CH₃ | Higher molecular weight, enhanced reactivity in SNAr reactions |

| 2,4-Difluoro analog | 171.19 | F (×2) | 2-F, 4-F | Increased acidity (C-H), improved solubility in polar solvents |

| 4-Morpholinyl analog | 220.31 | None | 4-morpholine | High polarity, hydrogen-bond donor/acceptor sites |

Biological Activity

4-Fluoro-3-methyl-N-(propan-2-yl)aniline is an organic compound belonging to the class of fluorinated aromatic amines, characterized by its unique structural features that include a fluorine atom and an isopropyl group attached to the aromatic ring. Its molecular formula is with a molecular weight of 167.22 g/mol. This compound has garnered interest for its potential biological activities, particularly in the fields of pharmaceuticals and agrochemicals.

Structural Characteristics

The structure of this compound is pivotal to its biological activity. The fluorine substituent at the para position and the methyl group at the meta position relative to the amine group influence its chemical behavior and interaction with biological systems. The presence of these groups can enhance lipophilicity, which may improve membrane permeability and binding affinity to biological targets.

Biological Activity Overview

The biological activity of this compound is primarily attributed to its interactions with various enzymes and cellular receptors. Notably, compounds with similar structures have been shown to exhibit significant effects on enzyme activity, cellular signaling pathways, and even potential anticancer properties.

The mechanism through which this compound exerts its biological effects includes:

- Enzyme Modulation : It may act as a substrate or inhibitor for cytochrome P450 enzymes, which are crucial for drug metabolism.

- Receptor Interaction : The compound can interact with specific receptors, potentially influencing cell signaling pathways that regulate various physiological processes.

- Cellular Impact : Studies suggest that it may affect gene expression and cellular metabolism, contributing to its pharmacological profiles.

Enzyme Interaction Studies

Research indicates that this compound can modulate enzyme activity. For example, it has been observed to influence cytochrome P450-mediated metabolic pathways, which are essential for the biotransformation of many xenobiotics. This interaction may lead to the formation of more polar metabolites that facilitate excretion from the body.

Anticancer Potential

Several studies have explored the anticancer potential of compounds similar to this compound. For instance:

- In Vitro Studies : Compounds with structural similarities have demonstrated cytotoxic effects against various cancer cell lines, including breast cancer (MDA-MB-231) and lung cancer (A549). These studies often report IC50 values in the low micromolar range, indicating significant antiproliferative activity .

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Compound A | MDA-MB-231 | 0.126 | Inhibits cell proliferation |

| Compound B | A549 | 0.087 | Induces apoptosis |

Toxicity Profile

Toxicological assessments have shown that compounds in this class often exhibit low acute toxicity levels in animal models. For instance, one study reported no acute toxicity in Kunming mice at concentrations up to 2000 mg/kg . This safety profile is crucial for evaluating their potential therapeutic applications.

Applications in Drug Development

This compound serves as a valuable building block in organic synthesis, particularly in developing novel therapeutic agents. Its unique chemical properties make it suitable for creating derivatives with enhanced biological activities or improved pharmacokinetic profiles.

Q & A

Q. Can computational models predict its interaction with novel drug targets?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina with PDB structures (e.g., 6Y2F). The isopropyl group’s hydrophobicity improves binding to hydrophobic pockets (ΔG: −9.3 kcal/mol) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.